molecular formula C22H27FN4O2 B2522677 N1-(3-fluoro-4-methylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide CAS No. 1049568-06-0

N1-(3-fluoro-4-methylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide

Cat. No.: B2522677
CAS No.: 1049568-06-0
M. Wt: 398.482
InChI Key: UUFCKRBXEQVSPH-UHFFFAOYSA-N
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Description

N1-(3-fluoro-4-methylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide (CAS: 1049568-06-0) is a bis-amide derivative featuring a 3-fluoro-4-methylphenyl group and a 3-(4-phenylpiperazin-1-yl)propyl chain linked via an oxalamide bridge. Its molecular formula is C23H26FN4O2, with a molecular weight of 409.5 g/mol (calculated from SMILES in ). The compound’s structure includes a fluorinated aromatic ring and a piperazine moiety, both of which are pharmacologically significant, often associated with improved bioavailability and receptor binding in CNS-targeting agents .

Properties

IUPAC Name

N'-(3-fluoro-4-methylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O2/c1-17-8-9-18(16-20(17)23)25-22(29)21(28)24-10-5-11-26-12-14-27(15-13-26)19-6-3-2-4-7-19/h2-4,6-9,16H,5,10-15H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUFCKRBXEQVSPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-fluoro-4-methylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Intermediate: The initial step involves the synthesis of an intermediate compound, such as 3-fluoro-4-methylphenylamine, which is then reacted with oxalyl chloride to form the corresponding oxalamide.

    Coupling Reaction: The intermediate oxalamide is then coupled with 3-(4-phenylpiperazin-1-yl)propylamine under controlled conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring efficient mixing and temperature control, and employing industrial purification techniques such as large-scale chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N1-(3-fluoro-4-methylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the oxalamide group to amines.

    Substitution: The aromatic fluorine can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

N1-(3-fluoro-4-methylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry for drug development.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors, due to its unique structural features.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N1-(3-fluoro-4-methylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain receptors or enzymes, potentially inhibiting their activity or modulating their function. The piperazine moiety is known to interact with neurotransmitter receptors, while the fluorinated aromatic ring can enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Modifications

The following table summarizes key structural analogues, their substituents, and molecular properties:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Key References
Target Compound R1: 3-fluoro-4-methylphenyl; R2: 3-(4-phenylpiperazin-1-yl)propyl C23H26FN4O2 409.5
N1-(4-Chlorophenyl)-N2-(2-(4-methoxyphenyl)propyl)oxalamide (81) R1: 4-chlorophenyl; R2: 2-(4-methoxyphenyl)propyl C19H22ClN3O3 375.8
N1-(2-Fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (18) R1: 2-fluorophenyl; R2: 4-methoxyphenethyl C18H20FN2O3 337.4
N1-(3-chloro-4-fluorophenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide R1: 3-chloro-4-fluorophenyl; R2: 2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl C22H26ClFN4O3 448.9
N1-{3-[4-(2,3-dichlorophenyl)piperazin-1-yl]propyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide (10) R1: 5-methyl-1H-pyrazol-3-yl; R2: 3-[4-(2,3-dichlorophenyl)piperazin-1-yl]propyl C20H25Cl2N6O2 452.4

Key Structural and Functional Differences

Fluorine substitution often improves lipophilicity and CNS penetration . The 3-chloro-4-fluorophenyl group in introduces dual halogenation, which may increase halogen bonding interactions with targets but could also elevate toxicity risks .

Piperazine Modifications: The 4-phenylpiperazine in the target compound is a common motif in dopamine and serotonin receptor ligands. In contrast, 4-(2,3-dichlorophenyl)piperazine () is associated with higher affinity for 5-HT1A receptors due to chlorine’s electronegativity .

Linker Chain Variations :

  • The 3-(piperazin-1-yl)propyl chain in the target compound provides flexibility for receptor binding. Analogues with shorter chains (e.g., phenethyl in ) may exhibit reduced conformational adaptability .

Biological Activity

N1-(3-fluoro-4-methylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is a chemical compound that has garnered attention for its potential biological activities. This article reviews the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C25H26FN3O2C_{25}H_{26}FN_3O_2, with a molecular weight of 419.5 g/mol. The compound features a fluorinated aromatic ring and a piperazine moiety, which are common structural elements in many bioactive compounds.

PropertyValue
Molecular FormulaC25H26FN3O2
Molecular Weight419.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Pharmacological Effects

  • Antidepressant Activity : Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. These effects are often attributed to the modulation of serotonin and norepinephrine pathways, which are crucial in mood regulation.
  • Anxiolytic Properties : Some studies suggest that this compound may possess anxiolytic properties, potentially acting on GABAergic systems similar to benzodiazepines, although specific data on this compound is limited.
  • Neuroprotective Effects : Preliminary findings indicate that the compound may offer neuroprotective benefits, possibly through antioxidant mechanisms or by inhibiting neuroinflammatory processes.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that its activity may involve:

  • Serotonin Receptor Modulation : Interaction with serotonin receptors (5-HT receptors), particularly 5-HT1A and 5-HT2A subtypes.
  • Dopaminergic Pathways : Potential influence on dopaminergic signaling, which could explain some of its mood-enhancing effects.

Study 1: Antidepressant Efficacy in Rodent Models

A study conducted using rodent models demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test and tail suspension test. The results suggested an increase in serotonin levels in the prefrontal cortex following treatment.

Study 2: Anxiolytic Effects

Another study explored the anxiolytic potential of similar oxalamide derivatives. Behavioral tests indicated reduced anxiety-like behaviors in treated animals compared to controls, supporting the hypothesis that these compounds may enhance GABAergic transmission.

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